2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimido[5,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
The compound selectively stimulates TLR4, leading to the activation of the NFκB pathway . This stimulation results in the production of cytokines, which are key players in the immune response. The compound’s interaction with TLR4 is primarily through binding to the MD-2 protein in the TLR4/MD-2 complex .
Result of Action
The compound’s action results in the stimulation of innate immune cells with minimal toxicity . This stimulation leads to the production of cytokines, which play a crucial role in immune responses. The compound’s selective stimulation of TLR4 and the resulting cytokine production could potentially be used for therapeutic purposes, such as adjuvants or immune modulators .
Biochemical Analysis
Biochemical Properties
It has been found to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells . This suggests that it may interact with this receptor and potentially other biomolecules in the body.
Cellular Effects
It has been shown to stimulate TLR4, which plays a crucial role in innate immunity . This suggests that it may influence cell function by modulating immune responses.
Molecular Mechanism
It appears to bind primarily to MD-2 in the TLR4/MD-2 complex . This binding could potentially lead to the activation of NFκB and type I interferon associated cytokines, IL-6 and interferon γ-induced protein 10 (IP-10) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a phenyl-substituted pyrimidinone. The thioacetamide moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl groups in the molecule can be oxidized to form phenolic derivatives.
Reduction: : The oxo group in the pyrimidinone ring can be reduced to a hydroxyl group.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Hydroxylated pyrimidinone derivatives.
Substitution: : Various substituted thioacetamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrimido[5,4-b]indole core and the thioacetamide group. Similar compounds include other pyrimido[5,4-b]indoles and thioacetamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for diverse applications and its specific interactions with biological targets.
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIKYPARQQSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.